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Compound of Interest

Compound Name: (S)-1-(2-chlorophenyl)ethanol

Cat. No.: B139417 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral

compound (S)-1-(2-chlorophenyl)ethanol. The information presented herein is essential for

the identification, characterization, and quality control of this important chemical entity in

research and development settings. This document includes tabulated spectroscopic data,

detailed experimental protocols for data acquisition, and a workflow diagram for the complete

spectroscopic analysis of a chiral alcohol.

Spectroscopic Data
The following tables summarize the key spectroscopic data for (S)-1-(2-chlorophenyl)ethanol,
including ¹H NMR, ¹³C NMR, and IR spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for (S)-1-(2-chlorophenyl)ethanol
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

1.49 Doublet 6.4 3H -CH₃

1.93 Singlet - 1H -OH

4.88 Quartet 6.4 1H -CH(OH)

7.23–7.30 Multiplet - 3H Aromatic CH

7.38 Multiplet - 1H Aromatic CH

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for (S)-1-(2-chlorophenyl)ethanol

Chemical Shift (δ) ppm Assignment

25.2 -CH₃

69.8 -CH(OH)

123.6 Aromatic CH

125.6 Aromatic CH

127.5 Aromatic CH

129.8 Aromatic CH

134.4 Aromatic C-Cl

147.9 Aromatic C

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy
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Table 3: IR Spectroscopic Data for (S)-1-(2-chlorophenyl)ethanol

Wavenumber (cm⁻¹) Assignment

3355 O-H stretch (broad)

1598, 1574, 1477 C=C stretch (aromatic)

1079 C-O stretch

811, 786, 697 C-H bend (aromatic)

Technique: Thin Film

Mass Spectrometry (MS)
While a specific published mass spectrum for the (S)-enantiomer is not readily available, the

key mass spectrometric identifiers can be derived from its structure.

Table 4: Mass Spectrometry Data for 1-(2-chlorophenyl)ethanol

Parameter Value

Molecular Formula C₈H₉ClO

Molecular Weight 156.61 g/mol

Monoisotopic Mass 156.0342 g/mol

Expected Fragmentation: In electron ionization mass spectrometry (EI-MS), the molecular ion

peak [M]⁺ at m/z 156 would be expected. Due to the presence of chlorine, an isotopic peak

[M+2]⁺ at m/z 158 with an intensity of approximately one-third of the molecular ion peak would

also be observed. Common fragmentation pathways would likely involve the loss of a methyl

group (CH₃) to give a fragment at m/z 141, and the loss of the entire ethanol side chain.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of (S)-1-(2-chlorophenyl)ethanol
is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm

NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a spectral width of 16 ppm, a

relaxation delay of 1 second, and 16 scans. The free induction decay (FID) is Fourier

transformed after applying an exponential window function with a line broadening factor of

0.3 Hz.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with a spectral width of 250 ppm, a

relaxation delay of 2 seconds, and 1024 scans. The spectrum is proton-decoupled to simplify

the spectrum to single lines for each unique carbon atom.

Data Processing: All spectra are referenced to the TMS signal at 0.00 ppm. Chemical shifts

are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of neat (S)-1-(2-chlorophenyl)ethanol is prepared by

placing a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride

(NaCl) plates.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the clean KBr/NaCl plates is recorded and

automatically subtracted from the sample spectrum. Typically, 16 scans are co-added to

improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is presented as a plot of transmittance (%) versus

wavenumber (cm⁻¹).
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Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a gas

chromatograph (GC) to ensure separation from any impurities. A dilute solution of the sample

in a volatile solvent such as dichloromethane or ethyl acetate is injected into the GC.

Gas Chromatography (GC) Conditions: A non-polar capillary column (e.g., DB-5ms) is

typically used. The oven temperature is programmed to ramp from a low temperature (e.g.,

50°C) to a high temperature (e.g., 250°C) to ensure elution of the compound.

Instrumentation: A mass spectrometer operating in electron ionization (EI) mode is used.

Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range of 40-400

amu. The ionization energy is typically set to 70 eV.

Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The base

peak is assigned a relative intensity of 100%, and all other peaks are reported as a

percentage of the base peak.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a chiral alcohol such as (S)-1-(2-chlorophenyl)ethanol.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of (S)-1-(2-
chlorophenyl)ethanol.

To cite this document: BenchChem. [Spectroscopic Data of (S)-1-(2-chlorophenyl)ethanol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b139417#s-1-2-chlorophenyl-ethanol-spectroscopic-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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